(R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Catalog No.
S2937501
CAS No.
2386082-91-1
M.F
C27H33N3O6
M. Wt
495.576
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piper...

CAS Number

2386082-91-1

Product Name

(R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C27H33N3O6

Molecular Weight

495.576

InChI

InChI=1S/C27H33N3O6/c1-27(2,3)36-25(33)28-23(24(31)32)16-29-12-14-30(15-13-29)26(34)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32)

InChI Key

WURNFZDTXMOKNM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

solubility

not available

The compound (R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic molecule characterized by its unique functional groups and stereochemistry. It features a piperazine ring, a fluorenylmethoxycarbonyl group, and a tert-butoxycarbonyl group attached to a propanoic acid moiety. This structure suggests potential applications in medicinal chemistry, particularly as a building block for drug development due to the presence of multiple functional groups that can engage in various

(R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid in Peptide Synthesis

(R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as Fmoc-R-(Pip-Boc)-OH, is a valuable building block in peptide synthesis. Peptide synthesis is the process of creating peptides, which are chains of amino acids naturally found in proteins. Fmoc-R-(Pip-Boc)-OH falls under the category of Fmoc/Boc protected amino acids. Fmoc (Fluorenylmethoxycarbonyl) and Boc (tert-Butoxycarbonyl) are protecting groups used in peptide synthesis to ensure the formation of the desired peptide sequence [].

  • Fmoc/Boc Protection Strategy: Fmoc and Boc are orthogonal protecting groups, meaning they can be selectively removed under different conditions. This allows for the stepwise addition of amino acids to a growing peptide chain in a controlled manner []. Fmoc can be removed by mild acidic treatment, while Boc removal requires harsher acidic conditions. This orthogonal property minimizes unwanted side reactions and promotes the formation of the desired peptide.

Applications in Peptide Synthesis Research

Fmoc-R-(Pip-Boc)-OH is particularly useful for incorporating a piperazine unit into peptides. Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms. Peptides containing piperazine rings are of interest in scientific research due to their potential biological activities [].

  • Development of Therapeutic Candidates

    Researchers design and synthesize peptides containing piperazine moieties to investigate their potential as therapeutic agents for various diseases. These peptides may target specific enzymes, receptors, or other biomolecules involved in disease processes []. For example, piperazine-containing peptides have been explored for their potential as anti-cancer agents [].

  • Structure-Activity Relationship Studies

    By incorporating Fmoc-R-(Pip-Boc)-OH into peptides with varying structures, scientists can perform structure-activity relationship (SAR) studies. SAR studies aim to understand how changes in a molecule's structure affect its biological activity. This information is crucial for optimizing the design of new and improved drugs [].

Due to its diverse functional groups:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which are crucial in drug design.
  • Deprotection Reactions: The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups can be removed under acidic or basic conditions, allowing for further functionalization.
  • Multicomponent Reactions: As highlighted in recent literature, multicomponent reactions (MCRs) can be employed to synthesize derivatives of this compound, enhancing its structural diversity while maintaining high yields and efficiency .

Research indicates that compounds similar to (R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The presence of the piperazine moiety is often associated with pharmacological activity, making this compound a candidate for further biological evaluation .

The synthesis of this compound can be achieved through several methods:

  • Multicomponent Reactions (MCRs): These reactions allow for the simultaneous formation of multiple bonds in one step, which is efficient for synthesizing complex molecules like this one. MCRs are particularly favored for their atom economy and ability to produce structurally diverse libraries of compounds .
  • Stepwise Synthesis: Traditional synthetic routes may involve the sequential addition of reagents to construct the desired structure. This method may be more straightforward but often results in lower yields compared to MCRs.
  • Sonochemical Synthesis: Emerging techniques such as sonochemistry can enhance reaction rates and yields by using ultrasonic energy, potentially making the synthesis of this compound more efficient .

The unique structure of (R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid positions it well for various applications:

  • Drug Development: Its potential as a pharmacophore makes it suitable for developing new therapeutic agents.
  • Chemical Probes: The compound can be used as a chemical probe in biological studies to investigate specific pathways or mechanisms.
  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules, especially in medicinal chemistry.

Studies on similar compounds have shown that they can interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of new drugs derived from this compound. Interaction studies often involve:

  • Binding Affinity Assays: To measure how well the compound binds to its target.
  • In vitro Biological Screening: To evaluate the biological effects on cell lines or isolated tissues.

Several compounds share structural similarities with (R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, each offering unique properties:

Compound NameStructural FeaturesBiological ActivityUnique Properties
Compound APiperazine ringAnticancerEnhanced solubility
Compound BFluorene derivativeAntimicrobialBroad-spectrum activity
Compound CTert-butoxycarbonylAnti-inflammatoryLower toxicity profile

These compounds highlight the versatility and potential applications of derivatives based on similar structural frameworks.

Early Foundations of SPPS and the Rise of Protecting Groups

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 marked a paradigm shift in peptide chemistry. By anchoring the C-terminal amino acid to an insoluble resin, Merrifield enabled iterative coupling and deprotection steps, streamlining the synthesis of longer peptides. Initial strategies relied on the tert-butyloxycarbonyl (Boc) group for temporary α-amino protection, which required harsh acidic conditions (e.g., trifluoroacetic acid) for removal. While effective, Boc chemistry faced limitations in synthesizing peptides with acid-sensitive residues or post-translational modifications.

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group in 1970 by Carpino and Han addressed these challenges. Fmoc’s base-labile nature allowed gentler deprotection using piperidine, preserving acid-labile side-chain protections and resin linkages. This innovation laid the groundwork for orthogonal protection strategies, where multiple protecting groups could be selectively removed without interfering with one another.

Milestones in Dual-Protection Methodologies

The late 1970s saw the emergence of hybrid Fmoc/Boc strategies, combining the advantages of both protecting groups. A pivotal advancement was the development of the Fmoc/tBu (tert-butyl) approach in 1978, which utilized Fmoc for temporary protection and tert-butyl-based groups for permanent side-chain protection. This strategy proved particularly effective for synthesizing peptides with complex architectures, such as those containing phosphorylated or glycosylated residues.

Key historical milestones include:

YearDevelopmentImpact
1964Introduction of Boc strategyEnabled stepwise peptide synthesis but required harsh deprotection
1970Development of Fmoc groupIntroduced base-labile deprotection, compatible with acid-sensitive residues
1978Fmoc/tBu hybrid strategyEnabled orthogonal protection for complex peptides
1990sAutomation of Fmoc SPPSFacilitated high-throughput synthesis of long peptides (>50 residues)

The synergy between Fmoc and Boc protections became evident in the synthesis of peptides requiring selective modifications. For example, the tert-butoxycarbonyl group’s stability under basic conditions allowed its retention during Fmoc deprotection, enabling sequential modifications at distinct sites.

XLogP3

1.1

Dates

Last modified: 04-14-2024

Explore Compound Types